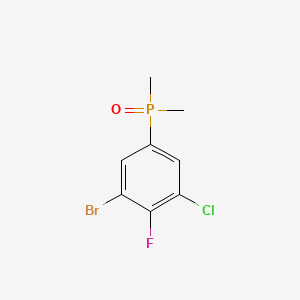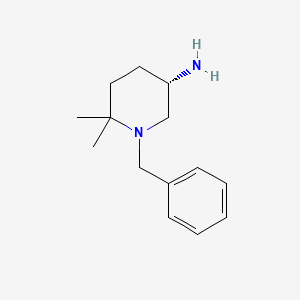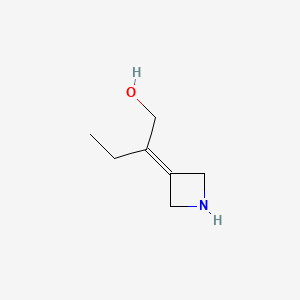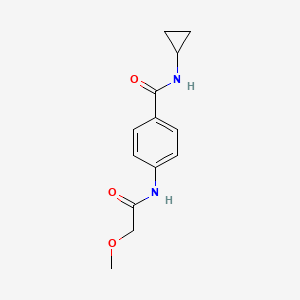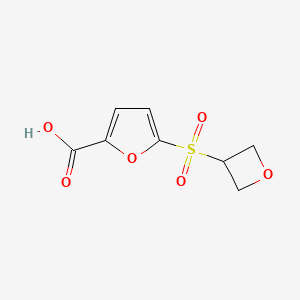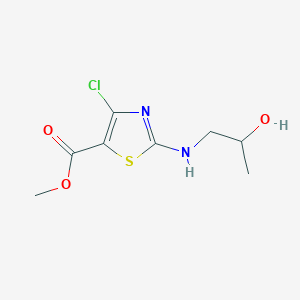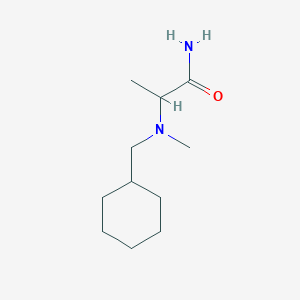
2-((Cyclohexylmethyl)(methyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclohexylmethyl)(methyl)amino)propanamide is an organic compound with the molecular formula C11H22N2O It is characterized by the presence of a cyclohexylmethyl group, a methyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclohexylmethyl)(methyl)amino)propanamide typically involves the reaction of cyclohexylmethylamine with methylamine and a suitable acylating agent such as propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylmethylamine + Methylamine + Propanoyl Chloride → this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-((Cyclohexylmethyl)(methyl)amino)propanamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidation products.
- Reduction : Reduction reactions can convert the amide group to an amine group.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
- Oxidation : Formation of cyclohexylmethyl ketone or other oxidized derivatives.
- Reduction : Formation of 2-((Cyclohexylmethyl)(methyl)amino)propanamine.
- Substitution : Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Cyclohexylmethyl)(methyl)amino)propanamide has several applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties and as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((Cyclohexylmethyl)(methyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- 2-((Cyclohexylmethyl)(methyl)amino)butanamide
- 2-((Cyclohexylmethyl)(methyl)amino)pentanamide
- 2-((Cyclohexylmethyl)(methyl)amino)hexanamide
Uniqueness: 2-((Cyclohexylmethyl)(methyl)amino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-[cyclohexylmethyl(methyl)amino]propanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(11(12)14)13(2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,14) |
InChI Key |
GXOCJACVCNPLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(C)CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


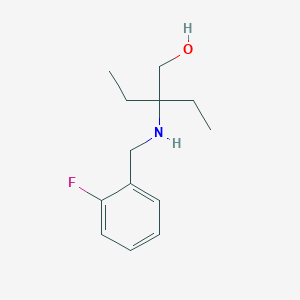
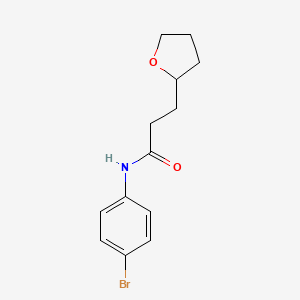

![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)
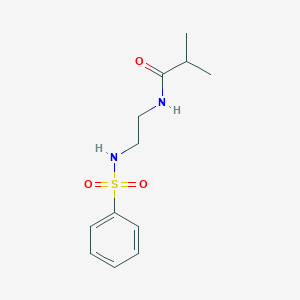
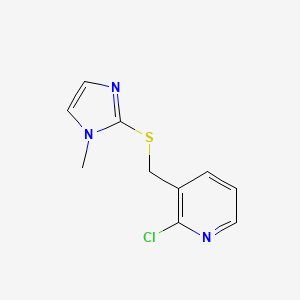
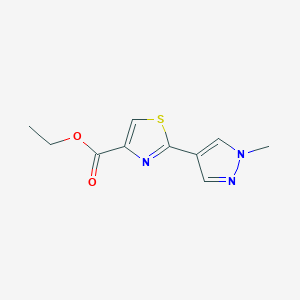
![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
